Product packaging for Sulfurmycinone(Cat. No.:CAS No. 78173-88-3)

Sulfurmycinone

Cat. No.: B1196681
CAS No.: 78173-88-3
M. Wt: 440.4 g/mol
InChI Key: JHYVCDKCOPULDO-PIFXAOAFSA-N
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Description

Classification within Polyketide and Anthracycline Superclasses

Sulfurmycinone belongs to the broad superclass of natural products known as polyketides. Polyketides are synthesized in nature through the repeated condensation of small carboxylic acid units in a process that resembles fatty acid synthesis. researchgate.net Specifically, anthracyclines like those containing this compound are classified as type II polyketides, which are aromatic polyketides synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). frontiersin.org

The biosynthesis of the this compound backbone is believed to begin with a propionyl-CoA starter unit, followed by the addition of nine malonyl-CoA extender units. mdpi.com This process, orchestrated by the type II PKS, leads to the formation of the characteristic tetracyclic aromatic ring structure of the aglycone. Subsequent enzymatic modifications, known as tailoring reactions, are then responsible for the specific functional groups and stereochemistry of this compound.

Historical Context of Discovery and Early Research on Auramycins and Sulfurmycins

The discovery of this compound is intrinsically linked to the research on its parent compounds, the auramycins and sulfurmycins. In the early 1980s, researchers were actively screening microorganisms for new antibiotics with potential therapeutic applications. During this period, scientists at Bristol-Banyu Research Institute in Japan isolated a new strain of Streptomyces galilaeus, designated OBB-111, which was found to produce a complex of novel anthracycline antibiotics. nih.gov

Initial studies led to the isolation and characterization of the major components of this complex, which were named auramycins A and B, and sulfurmycins A and B. nih.gov Through chemical degradation and spectroscopic analysis of these new antibiotics, the researchers were able to identify their respective aglycones. The aglycone from the sulfurmycins was a novel structure and was subsequently named this compound. nih.gov Similarly, the aglycone from the auramycins was named auramycinone.

Further research focused on the detailed structural elucidation of this compound and its related aglycones. These early investigations were crucial in establishing the chemical framework of this new family of anthracyclines and paved the way for future studies into their biosynthesis and biological properties. The discovery and characterization of this compound contributed to the growing understanding of the structural diversity and biosynthetic complexity of natural products from actinomycetes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20O9 B1196681 Sulfurmycinone CAS No. 78173-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78173-88-3

Molecular Formula

C23H20O9

Molecular Weight

440.4 g/mol

IUPAC Name

methyl (1R,2S,4S)-2,4,5,7-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C23H20O9/c1-9(24)7-23(31)8-14(26)16-11(18(23)22(30)32-2)6-12-17(21(16)29)20(28)15-10(19(12)27)4-3-5-13(15)25/h3-6,14,18,25-26,29,31H,7-8H2,1-2H3/t14-,18-,23+/m0/s1

InChI Key

JHYVCDKCOPULDO-PIFXAOAFSA-N

SMILES

CC(=O)CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Isomeric SMILES

CC(=O)C[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Canonical SMILES

CC(=O)CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Other CAS No.

78173-88-3

Synonyms

sulfurmycinone

Origin of Product

United States

Natural Occurrence and Producer Organisms

Isolation from Specific Microbial Sources

The isolation of Sulfurmycinone has been specifically linked to Streptomyces sp. strain C5 dntb.gov.ua. The process of isolating such compounds from microbial sources generally involves culturing the microorganism under controlled conditions, followed by extraction and purification techniques to separate the desired compound from the complex mixture of metabolites produced by the organism seafdec.org.phfrontiersin.org. This often includes steps like fermentation, solvent extraction, and various chromatographic methods to achieve a pure sample of the compound seafdec.org.ph.

Research on Streptomyces Strains and Mutants in this compound Production

Streptomyces species are extensively studied for their ability to produce a wide array of secondary metabolites, including anthracyclines like this compound frontiersin.orgnih.govunit.noresearchgate.net. Research efforts often focus on enhancing the production of these valuable compounds through strain improvement and genetic manipulation.

Studies on Streptomyces strains and their mutants have shown promising results in increasing the yield of antibiotics. For instance, in Streptomyces albus, the introduction of drug resistance-producing mutations, such as resistance to streptomycin, gentamicin, or rifampin, led to a significant increase in salinomycin (B1681400) production. Mutants with enhanced salinomycin production were detected at a high frequency (7% to 12%) among spontaneous drug-resistant isolates, with some mutants showing a 1.2 to 1.5-fold improvement over the parental strain nih.gov. Furthermore, combining multiple mutations in S. albus resulted in a 2.3-fold increase in salinomycin productivity nih.gov.

Similarly, research on Streptomyces coelicolor has demonstrated that mutations in specific genes, such as the deletion of abrC1, can lead to the overproduction of antibiotics like actinorhodin (B73869) (ACT) and undecylprodigiosin (B1683453) (RED) frontiersin.org. This indicates that genetic modifications can significantly alter the metabolic pathways to favor the accumulation of desired secondary metabolites frontiersin.orgnih.gov.

The genetic engineering of antibiotic-producing Streptomyces strains is an emerging and established methodology for developing analogues and enhancing the production of pharmaceutically important natural products researchgate.net. This involves transferring gene clusters, such as polyketide synthetase genes, between different Streptomyces species to create hybrid strains capable of producing novel anthracyclines researchgate.net. For example, combining biosynthetic pathways from Streptomyces nogalater (nogalamycin producer) and Streptomyces galilaeus (aclacinomycin producer) has led to the high-level production of novel anthracyclines researchgate.net.

The following table summarizes general findings on enhanced antibiotic production in Streptomyces mutants:

Strain (Parent)Target AntibioticMutation TypeProduction Improvement (Fold)Reference
Streptomyces albusSalinomycinSingle drug resistance1.2 - 1.5 nih.gov
Streptomyces albusSalinomycinTriple drug resistance2.3 nih.gov
Streptomyces coelicolorACT, REDΔabrC1 deletionIncreased frontiersin.org
Streptomyces galilaeusAnthracyclinesGenetic engineering (hybrid)High-level production researchgate.net

Exploration of Ecological Niches for Anthracycline-Producing Microorganisms

The exploration of diverse ecological niches is crucial for discovering novel microorganisms and, consequently, new bioactive compounds, including anthracyclines. Microorganisms, particularly Streptomyces, adapt to various environmental conditions, leading to the production of unique secondary metabolites not found in their terrestrial counterparts frontiersin.org.

Marine environments, such as marine sediments, represent a significant and often hostile niche where microorganisms are exposed to conditions like low nutrition, high salinity, and high pressure frontiersin.org. To survive these extreme conditions, marine microorganisms develop unique metabolic and physiological abilities, activating environment adaptation genes that lead to the production of distinct secondary metabolites frontiersin.org. Streptomyces living in marine environments have gained value due to their chemodiversity, offering a promising source for novel bioactive compounds frontiersin.org. For example, Streptomyces griseorubens strain DSD069, isolated from Philippine marine sediment, has been shown to produce anthracycline shunt metabolites with potential antibacterial activity frontiersin.org.

Beyond marine environments, soil remains a primary source for isolating Streptomyces species researchgate.net. Other underexplored environments, such as caves, also represent oligotrophic and extreme environments that are promising sources for identifying novel species of bacteria with biologically active compounds frontiersin.org. Studies have successfully cultured genetically diverse bacteria, including Streptomyces and other Actinomycetes, from limestone caves, with a significant number exhibiting antibacterial properties frontiersin.org.

Understanding the ecological niches of microorganisms allows researchers to gain insights into the complex interactions between microorganisms and their environment, which can inform strategies for discovering and producing new compounds numberanalytics.com.

Biosynthesis of Sulfurmycinone

Polyketide Synthase (PKS) Pathways for Anthracyclinone Core Formation

Anthracyclinones are polyketides typically characterized by their C20 or C21 aromatic structures, such as nogalamycin, daunorubicin (B1662515), and aclacinomycin. Their foundational carbon skeleton is constructed by Type II PKS systems through iterative Claisen condensation reactions. acs.orgnih.govresearchgate.netresearchgate.net

The minimal polyketide synthase (minPKS) system responsible for anthracyclinone biosynthesis is composed of three core components: a ketoacyl synthase (KSα), a chain length factor (KSβ, also known as CLF), and an acyl carrier protein (ACP). acs.orgnih.govresearchgate.netresearchgate.netnih.govmdpi.com These components work in concert to assemble the nascent polyketide chain.

Key Type II PKS components involved in anthracyclinone biosynthesis include:

ComponentRoleExample Genes/Proteins
KSαKetoacyl Synthase; catalyzes the condensation of acyl units.AknB, DpsA, Snoa1 acs.orgnih.govresearchgate.netresearchgate.net
KSβ (CLF)Chain Length Factor; dictates the final length of the polyketide.AknC, DpsB, Snoa2 acs.orgnih.govresearchgate.netresearchgate.net
ACPAcyl Carrier Protein; carries the growing polyketide chain.AknD, DpsG, Snoa3 acs.orgnih.govresearchgate.netresearchgate.net
MATMalonyl-CoA:ACP Acyltransferase; crucial for PKS loading activity.(General PKS component, often not explicitly named) mdpi.com

The KSα and KSβ components often exhibit high sequence similarity, reflecting their shared evolutionary origin and catalytic functions within the PKS complex. mdpi.com

The assembly of the anthracyclinone core begins with the selection and loading of a starter unit onto the ACP, followed by iterative elongations using malonyl-CoA as extender units. acs.orgnih.govresearchgate.netresearchgate.netnih.govmdpi.comf1000research.com For C-21 anthracyclinones like those leading to daunorubicin or aclacinomycin, a propionyl-CoA starter unit is condensed with nine malonyl-CoA extender units. acs.orgresearchgate.netresearchgate.netnih.govmdpi.com In contrast, C-20 polyketides, such as those for nogalamycin, typically utilize an acetyl-CoA starter unit with nine malonyl-CoA extender units. acs.orgresearchgate.netresearchgate.net

This iterative condensation process yields an enzyme-tethered poly-β-ketothioester intermediate, specifically a decaketide. acs.orgnih.govnih.gov This linear polyketide then undergoes a controlled folding process, guided by specific enzymes. Key enzymes involved in the initial cyclization and aromatization include a 9-ketoreductase (9-KR), an aromatase (ARO), and a second-/third-ring cyclase (2/3-CYC), along with oxygenase (OXY) enzymes. nih.gov These enzymes facilitate the formation of the initial stable intermediates, such as aklanonic acid and nogalonic acid, which serve as precursors for various anthracyclinones. nih.govnih.gov

The general biosynthetic cascade for anthracyclinone core formation can be summarized as:

Initiation : A starter unit (e.g., acetyl-CoA or propionyl-CoA) is selected and loaded onto the ACP. acs.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.gov

Chain Elongation : Iterative decarboxylative condensations occur with malonyl-CoA extender units, catalyzed by the KSα, KSβ, and ACP, forming a poly-β-keto chain (decaketide). acs.orgnih.govnih.govmdpi.comnih.govacs.org

Folding and Cyclization : The nascent polyketide chain undergoes regiospecific folding and cyclization, often mediated by ketoreductases, aromatases, and cyclases. nih.govmdpi.comf1000research.comacs.org

Aromatization : Aromatase enzymes catalyze the formation of aromatic rings. nih.govf1000research.com

Post-Polyketide Modifications and Aglycone Maturation Enzymes

Following the initial polyketide assembly and cyclization, a series of post-polyketide tailoring enzymes modify the nascent aromatic core to yield the mature anthracyclinone aglycone. f1000research.comnih.govacs.orgmicrobiologyresearch.org These modifications are crucial for generating the structural diversity observed among anthracyclines. Three post-polyketide steps are generally required to form the basic aglycone structure. nih.govmicrobiologyresearch.org

Enzymes involved in these maturation steps include:

Ketoreductases (KRs) : Reduce specific ketone groups on the polyketide chain. nih.govf1000research.com

Aromatases (AROs) : Catalyze further aromatization of the rings. nih.govf1000research.com

Cyclases (CYCs) : Facilitate additional ring closures, such as fourth-ring cyclization (4-CYC). nih.govf1000research.com

Oxygenases (OXYs) : Introduce hydroxyl groups or catalyze oxidative rearrangements. nih.govf1000research.com For instance, the anthrone (B1665570) oxygenase AknX is known to enhance the oxidation of the second ring of anthracyclines. researchgate.net

Methyltransferases (METs) : Catalyze methylation reactions. nih.gov

Specific examples of tailoring enzymes and their functions in related anthracyclinone pathways include:

DnrF : An FAD-dependent 11-monooxygenase found in the doxorubicin (B1662922) pathway, responsible for 11-hydroxylation. nih.govacs.org

RdmE : An aklavinone-11-hydroxylase from Streptomyces purpurascens. acs.org

RdmC : A 15-methylesterase in the rhodomycin (B1170733) pathway. nih.govacs.org

RdmB : A methyltransferase-like enzyme involved in C-10 hydroxylation. nih.govacs.org

The presence of 11-hydroxysulfurmycinone, which can be derived from this compound through microbial conversion, indicates that hydroxylation at the C-11 position is a possible post-polyketide modification for this compound. acs.org

Genetic and Enzymatic Basis of this compound Biosynthesis

The biosynthesis of anthracyclinones, including this compound, is encoded by dedicated gene clusters within the producer organisms, primarily Streptomyces species.

Anthracycline biosynthetic gene clusters (BGCs) are extensive, harboring numerous genes that encode the PKS machinery, tailoring enzymes, regulatory proteins, and sometimes resistance mechanisms. nih.govnih.govacs.org These BGCs typically govern the production of compounds sharing similar molecular scaffolds. researchgate.net

While a specific gene cluster for this compound is not explicitly detailed in the provided search results, insights can be drawn from the elucidation of related anthracyclinone pathways. For example, auramycinone, an aglycone structurally related to this compound, has been successfully produced in Streptomyces lividans by introducing a cluster of nine structural genes. These genes were derived from three different anthracycline-producing Streptomyces species: those producing nogalamycin, daunomycin, and aclacinomycin. nih.govmicrobiologyresearch.org This demonstrates the modularity and transferability of anthracyclinone biosynthetic pathways and suggests that this compound biosynthesis would involve a similar multi-gene cluster. The biosynthetic stages are often divided into polyketide and post-polyketide steps, with intermediates like nogalonic acid and aklanonic acid serving as key branch points. nih.govmicrobiologyresearch.org

Functional characterization studies have shed light on the roles of individual genes and enzymes within anthracyclinone biosynthetic pathways. A crucial aspect is the fidelity of starter unit selection. For instance, the product of the dpsC gene has been shown to confer starter unit fidelity upon the daunorubicin PKS, influencing which acyl-CoA molecule initiates the polyketide chain assembly. dntb.gov.uaacs.org This highlights the enzymatic control over the initial building blocks of the polyketide.

Beyond starter unit selection, various enzymes are responsible for the precise modifications that define the final anthracyclinone structure. These include the ketoreductases, cyclases, aromatases, and oxygenases discussed previously, which collectively guide the polyketide folding, cyclization, and subsequent functional group introductions. nih.govf1000research.comresearchgate.netacs.orgacs.org

Metabolic Engineering and Combinatorial Biosynthesis for Diversification

Metabolic engineering is a field of biotechnology focused on the purposeful modification of cellular processes, including metabolic, gene regulatory, and signaling networks, to achieve desirable outcomes such as enhanced production of metabolites, including pharmaceuticals nih.govmdpi.comnih.gov. Combinatorial biosynthesis, a powerful strategy within metabolic engineering, involves the strategic combination of genes from different, yet structurally related, biosynthetic pathways to generate novel chemical structures chem960.com. This approach leverages the "relaxed substrate specificity" often characteristic of secondary metabolism enzymes, allowing for the creation of new compounds with diverse properties chem960.com.

Strategies for Enhanced Production in Engineered Strains

Genetic engineering of antibiotic-producing Streptomyces strains has emerged as a successful methodology for developing analogues and achieving high-level production of novel anthracyclines chem960.comnih.gov. For anthracyclinones like this compound, which are synthesized by minimal polyketide synthases (minPKS) comprising ketoacyl synthase (KSa), chain length factor (KSb), and acyl carrier protein (ACP) to form a poly-β-ketothioester intermediate, engineering efforts focus on optimizing these pathways researchgate.netmitoproteome.org.

Key strategies for enhanced production in engineered strains include:

Optimization of Production Strains: Specific Streptomyces hosts, such as Streptomyces coelicolor M1152ΔmatAB, have been developed and optimized to achieve increased titers of anthracyclinones. For example, optimization efforts have led to nogalamycinone production reaching titers of 103 mg/L researchgate.net.

Engineering MinPKS Gene Cassettes: Modifying and engineering the minPKS gene cassettes is crucial for directing metabolic flux towards desired anthracyclinone scaffolds researchgate.net.

Coexpression of Tailoring Enzymes: Coexpressing different orthologs of enzymes like O-methyltransferases, fourth-ring cyclases, and 7-ketoreductases can optimize metabolic flux and lead to enhanced production of specific anthracyclinones researchgate.net.

Improved Vectors and Hosts: The development and utilization of improved plasmid vectors and specialized Streptomyces coelicolor M1152ΔmatAB expression hosts are fundamental to these metabolic engineering efforts.

CRISPRi System Application: While not directly for this compound, the application of CRISPR interference (CRISPRi) systems in Escherichia coli has demonstrated success in enhancing the production of sulfated compounds by increasing intracellular precursor accumulation, suggesting a potential strategy for sulfur-containing natural products.

The table below summarizes an example of enhanced production achieved through metabolic engineering:

CompoundEngineered StrainProduction Titer (mg/L)Reference
NogalamycinoneS. coelicolor M1152ΔmatAB103 researchgate.net

Generation of Novel Anthracyclinone Analogues through Genetic Manipulation

The generation of novel anthracyclinone analogues is a primary objective of combinatorial biosynthesis and genetic manipulation. This involves deliberately altering biosynthetic pathways to produce compounds with modified structures and potentially improved properties.

Key approaches include:

Gene Disruption and Heterologous Expression: Targeted gene disruption and the heterologous expression of single or multiple genes in different host organisms are fundamental methods for creating novel derivatives chem960.com.

Pathway Combination: A powerful strategy involves combining genes from distinct, but structurally related, biosynthetic pathways. For instance, the biosynthetic pathways of nogalamycin-producing Streptomyces nogalater and aclacinomycin-producing Streptomyces galilaeus have been combined. This was achieved by transferring the polyketide synthetase (PKS) genes from S. nogalater into a non-producing S. galilaeus mutant, resulting in the production of hybrid anthracycline antibiotics possessing structural features from both parent strains chem960.comnih.gov.

PKS Cassette Reprogramming: Reprogramming PKS cassettes can lead to the formation of specific analogues. An example includes excluding the ketoreductase (KR) gene and exchanging aromatase/cyclase (ARO/CYC) genes with those from aureolic acid biosynthetic pathways to yield 2-hydroxylated analogues.

Engineering Post-PKS Tailoring Enzymes: Anthracycline biosynthetic gene clusters contain extensive sets of genes for modifying the core anthracyclinone structures. Engineering multioxygenase cassettes to catalyze regiospecific C-H functionalizations, such as 11-hydroxylation, 1-hydroxylation, and 10-hydroxylation, is a crucial strategy for diversification. This has led to the generation of 26 anthracyclinones, including nine novel analogues with regiospecific C-H oxygenation.

The success of these manipulations highlights the potential to create a wide array of anthracyclinone analogues with diverse chemical features.

The following table details the number of anthracyclinones generated through combinatorial biosynthesis strategies:

CategoryNumber of Compounds GeneratedNumber of Novel AnaloguesReference
Total Anthracyclinones269

Chemical Synthesis and Semisynthesis of Sulfurmycinone and Analogues

Total Synthesis Approaches to the Sulfurmycinone Core Structure

Total synthesis of anthracyclinones, including the core structure of this compound, addresses the challenge of building the complex tetracyclic scaffold from simpler precursors.

The strategic planning for the total synthesis of anthracyclinones, such as this compound, often begins with retrosynthetic analysis, a conceptual process of working backward from the target molecule to identify simpler starting materials and key synthetic transformations youtube.comysu.am. A particularly effective and versatile approach for assembling the tetracyclic skeleton of anthracyclinone aglycones involves the coupling of their AB and CD ring segments acs.org.

One of the primary challenges in anthracyclinone synthesis lies in the stereoselective construction of the A ring, which contains crucial chiral centers, and the regioselective formation of the tetracyclic skeletons from bicyclic fragments arkat-usa.org. Diels-Alder reactions are frequently employed in this context for forming the cyclic systems, with various modifications such as inverse electron demand, dehydro, hetero-, photoenolization, asymmetric, and domino Diels-Alder reactions extending their applicability in natural product synthesis researchgate.net.

Given the presence of stereogenic centers, particularly in ring A of anthracyclinones, the development of stereoselective methodologies is paramount for the total synthesis of compounds like this compound acs.org. Researchers have developed chiral pool approaches, which utilize readily available enantiopure natural products as starting materials. For instance, L-rhamnose has been used as a chiral pool precursor to synthesize enantiopure key intermediates for the synthesis of idarubicinone, another anthracyclinone acs.orgnih.govsigmaaldrich.com.

Another strategy involves the use of chiral auxiliaries, such as the sulfinyl group, which has been reported to create tertiary carbinols in high enantiomeric excess and facilitate intramolecular asymmetric Pummerer reactions, leading to bicyclic precursors of anthracyclinones arkat-usa.org. Diastereoselective methods, including selective enolization techniques and considerations based on the Felkin-Anh model, are also applied in the synthesis of polyketide motifs, which are structurally relevant to anthracyclinones youtube.com. In general, SN2 reactions are favored over SN1 reactions in stereoselective synthesis due to their predictable inversion of stereochemistry, in contrast to SN1 reactions which typically yield racemic mixtures youtube.com.

Semisynthetic Derivatization Strategies

Semisynthesis involves starting from a naturally occurring complex molecule, like this compound or a closely related precursor, and chemically modifying it to produce new derivatives or analogues.

This compound itself is an aglycone, meaning it lacks the sugar moiety typically found in complete anthracycline antibiotics unit.noacs.orgresearchgate.net. Semisynthetic strategies focus on modifying this core aglycone scaffold. The discovery of minor analogues and chemical derivatives of auramycins and sulfurmycins from a mutant strain of Streptomyces galilaeus OBB-111 highlights the feasibility and importance of such modifications researchgate.net. This approach allows for the systematic alteration of the existing complex structure to explore new chemical entities.

The primary objective of introducing diverse chemical moieties is to generate analogues with potentially improved pharmacological properties, such as enhanced activity or reduced toxicity, compared to the parent compound researchgate.net. Research has shown that various minor analogues and chemical derivatives of sulfurmycins were prepared, indicating the successful introduction of different chemical groups onto the core structure researchgate.net. This derivatization can occur at various positions on the aglycone or, if starting from a glycoside, on the sugar moiety, leading to a library of "designer anthracycline analogues" acs.org.

Novel Synthetic Methodologies Applicable to Anthracyclinone Synthesis

Ongoing research in organic synthesis continually introduces novel methodologies that can be applied to the challenging synthesis of anthracyclinones.

One significant area involves the application of various Diels-Alder reactions, including inverse electron demand, dehydro, hetero-, photoenolization, asymmetric, and domino Diels-Alder reactions, which are instrumental in constructing the polycyclic frameworks of natural products like anthracyclines researchgate.net. Intramolecular base-catalyzed cyclizations represent another effective strategy that has been successfully employed in the total synthesis of anthracyclinones acs.org.

Advancements in asymmetric synthesis, catalysis, cyclization reactions, and organometallic chemistry are continuously contributing to the efficiency and selectivity of complex molecule synthesis ysu.am. Furthermore, new chiral pool approaches continue to be explored for the stereoselective synthesis of anthracyclinones acs.orgnih.govsigmaaldrich.com. Convergent synthetic strategies are also highly valued for their efficiency in assembling complex structures from pre-formed fragments capes.gov.brcdnsciencepub.com. Bioinspired late-stage diversification approaches, which allow for the generation of diverse analogues from a common precursor, are also emerging as powerful tools in the synthesis of complex natural products, offering potential applicability to anthracyclinones nih.gov.

Applications of Radical Chemistry in Complex Natural Product Synthesis

Radical chemistry has emerged as a powerful tool in organic synthesis, offering unique pathways for carbon-carbon bond formation and functional group transformations that are complementary to traditional ionic reactions researchgate.netacs.orgnih.gov. In the context of complex natural product synthesis, including anthracyclinones, radical reactions provide avenues for achieving high chemoselectivity and stereoselectivity researchgate.net.

While specific detailed radical synthetic routes for this compound itself are not widely documented, the principles and applications of radical chemistry are highly relevant to the construction of its complex anthracyclinone core. For instance, the Kochi-Anderson Radical Alkylation Reaction has been investigated in synthetic studies directed towards anthracyclinones iitkgp.ac.in. This type of reaction can facilitate the formation of new carbon-carbon bonds, which is crucial for assembling the fused ring system of this compound.

Moreover, radical-mediated processes have been successfully employed in the total synthesis of other structurally intricate natural products. Examples include the use of samarium(II)-mediated reactions for complex molecular architectures 20.210.105 and radical fragment coupling in the asymmetric total synthesis of polychlorinated steroids like clionastatins researchgate.net. The ability of radical reactions to proceed under mild conditions and their tolerance of various functional groups make them attractive for late-stage modifications or key cyclization steps in the synthesis of natural products acs.orgchemrxiv.org. Sulfonyl-containing compounds, for example, can participate in radical transformations where the sulfonyl group acts as a leaving group, enabling novel bond formation strategies acs.org.

Organometallic Processes and Catalytic Reactions

Organometallic chemistry plays a pivotal role in modern organic synthesis, particularly in the construction of complex molecular scaffolds characteristic of natural products mpg.desolubilityofthings.com. Organometallic reagents and catalysts are indispensable for their ability to facilitate carbon-carbon bond formation, functional group transformations, and stereoselective synthesis with high efficiency and selectivity solubilityofthings.comscielo.brmt.com.

For anthracyclinones, including this compound, organometallic processes offer a versatile platform for assembling the tetracyclic core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prominent examples of organometallic catalysis widely employed in total synthesis for forming carbon-carbon bonds scielo.brnih.gov. These reactions allow for the convergent assembly of complex structures from simpler building blocks.

A "new anthracyclinone synthesis" has specifically demonstrated the utility of organometallic compounds, involving a carbene complex, highlighting their potential in constructing this class of molecules researchgate.net. Furthermore, intramolecular Heck reactions, another palladium-catalyzed process, have been successfully utilized in the total synthesis of natural products like clionastatins to install challenging quaternary stereocenters researchgate.net. The development of organometallic catalysts, particularly those based on more abundant and less toxic metals, is an ongoing area of research aimed at developing more sustainable and efficient synthetic routes for complex molecules mpg.de.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis represents a powerful hybrid approach that combines the precision and efficiency of enzymatic transformations with the versatility of traditional chemical synthesis preprints.org. This strategy is particularly advantageous for the synthesis of complex natural products like this compound and its analogues, which often possess multiple chiral centers and intricate structures that are challenging to construct solely through chemical means researchgate.net.

Anthracyclines, including sulfurmycins, are naturally produced by actinomycetes, notably Streptomyces galilaeus researchgate.netchemrxiv.org. The biosynthetic pathways in these microorganisms involve a series of enzymatic steps, particularly those catalyzed by polyketide synthases (PKS), which are responsible for assembling the core anthracyclinone structure preprints.orgresearchgate.net. Genetic engineering of Streptomyces strains has become an established methodology for producing novel anthracycline analogues by manipulating these biosynthetic pathways researchgate.net.

Enzymes such as AknK have been identified as useful tools for the chemoenzymatic synthesis of anthracycline variants iitkgp.ac.in. This approach allows for the introduction of structural diversity, particularly through enzymatic modifications to the core scaffold and saccharide chains nih.gov. Combinatorial biosynthesis, which involves the genetic manipulation of natural product biosynthetic enzymes, aims to generate new drug candidates that would be difficult to obtain through purely chemical means researchgate.net.

A notable example of a chemoenzymatic approach for a related halogenated naphthacenoid, fasamycin A, involved the concise preparation and convergent assembly of western and eastern segments, followed by a late-stage enzymatic halogenation to install the requisite chlorine substituent chemrxiv.org. This demonstrates the power of integrating enzymatic steps for specific, challenging transformations within a broader synthetic route. Chemoenzymatic methods are also employed for stereoselective cyclizations, as seen in the synthesis of terpenoids, and for the preparation of complex biomolecule analogs rsc.orgrsc.org.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Determinants Influencing Molecular Interactions

The core structure of Sulfurmycinone is defined by its complex naphthacene (B114907) backbone, adorned with multiple hydroxyl and oxo substituents wikipedia.org. This tetracyclic system is characteristic of anthracyclinones, a class of compounds known for their interaction with DNA and chromatin, often through mechanisms involving topoisomerase II inhibition or the generation of reactive oxygen species nih.gov. The specific stereochemistry of this compound, designated as (1R-(1alpha,2beta,4beta))-, is a critical determinant of its biological activity, influencing its precise molecular interactions wikipedia.org.

A key aspect of this compound's SAR involves its glycosylation. While this compound itself is an aglycone (the non-sugar component), its naturally occurring analogues, the sulfurmycins (e.g., sulfurmycins A, B, C, D, E, F, and G), are glycosides. These analogues possess sugar moieties typically attached at the C-7 position of the aglycone wikipedia.orgnih.govhznu.edu.cn. Research indicates that the presence of these sugar units significantly influences the pharmacological profile, as sulfurmycins exhibit activity against Gram-positive bacteria and P388 leukemia cells wikipedia.orghznu.edu.cn. This suggests that the type, number, and stereochemistry of the attached sugar residues are vital for modulating the compound's therapeutic effects.

Furthermore, studies have identified derivatives such as 11-hydroxythis compound, which results from microbial conversion mdpi.com. Such hydroxylation at specific positions on the naphthacene core highlights that even subtle modifications can lead to new compounds with potentially altered or improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific, detailed Quantitative Structure-Activity Relationship (QSAR) models for this compound itself are not extensively documented in the available literature, QSAR remains a powerful in silico tool in the broader context of drug discovery for sulfur-containing compounds and anthracyclines wikidata.orgchem960.com. QSAR aims to establish mathematical relationships between a compound's molecular descriptors (physicochemical properties, structural features) and its biological activity, enabling the prediction of activity for novel compounds without the need for immediate synthesis and testing.

For sulfur-containing compounds, general QSAR studies have identified several molecular properties as essential predictors of anticancer activities. These include molecular mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (LogP) wikidata.org. Additionally, the frequency or presence of specific bonds, such as C-N, F-F, and N-N bonds, can be significant wikidata.org. These general findings provide a framework for how QSAR principles could be applied to this compound and its analogues to predict and optimize their biological efficacy.

Design Principles for this compound Analogues with Modified Pharmacological Profiles

The insights gained from SAR studies inform the rational design of this compound analogues aimed at achieving modified or enhanced pharmacological profiles. Key design principles include:

Glycosidic Modifications: The most prominent design strategy involves altering the sugar moiety at the C-7 position. By varying the type, number, or linkage of sugar residues, researchers can explore a diverse chemical space to identify analogues with improved specificity, potency, or broader spectrum of activity against bacterial, fungal, or cancer cells wikipedia.orgnih.govhznu.edu.cn.

Core Scaffold Derivatization: Modifications to the naphthacene backbone, such as hydroxylation, alkylation, or acylation at various positions (e.g., C-11 as seen in 11-hydroxythis compound), can fine-tune the compound's lipophilicity, electronic properties, and steric bulk, thereby influencing its binding affinity to biological targets mdpi.com.

Biosynthetic Pathway Engineering: Given that this compound is a natural product derived from Streptomyces species, metabolic engineering offers a powerful approach. By manipulating the genes involved in the anthracycline biosynthetic pathways, scientists can guide the production of novel anthracyclinone derivatives, including those structurally related to this compound, with tailored modifications chem960.commitoproteome.org. This approach allows for the systematic generation of structural diversity.

Target-Specific Design: Rational design efforts can be guided by understanding the specific molecular targets (e.g., bacterial enzymes, DNA topoisomerases) that this compound interacts with. Designing analogues that optimize interactions with these targets can lead to compounds with enhanced efficacy and reduced off-target effects.

Computational Approaches in SAR Analysis

Computational methods play an increasingly vital role in modern SAR analysis and drug design, complementing experimental studies. For this compound, these approaches can significantly accelerate the discovery and optimization process:

Molecular Docking and Dynamics Simulations: These techniques allow for the prediction of how this compound and its analogues bind to specific biological targets (e.g., DNA, enzymes). Molecular docking can identify favorable binding poses and estimate binding affinities, while molecular dynamics simulations can provide insights into the stability of these interactions over time.

QSAR Modeling: As discussed in Section 5.2, QSAR is inherently a computational approach. It enables the development of predictive models that correlate structural features with biological activity, facilitating virtual screening of large compound libraries and prioritizing candidates for synthesis wikidata.orgchem960.com.

Pharmacophore Modeling: This involves identifying the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. Pharmacophore models can be used to design new compounds that possess these critical features.

SAR Transfer Analysis: Advanced computational methods, such as fragment similarity scoring and dynamic programming, can identify instances where SAR trends observed for one series of compounds or against one biological target can be transferred to new chemical series or different targets. This "SAR transfer" potential can provide opportunities for designing novel analogues more efficiently.

In Silico Physicochemical Property Prediction: Computational tools can rapidly calculate properties like LogP, topological polar surface area (tPSA), molecular weight, and the number of hydrogen bond donors and acceptors. These predictions are crucial for assessing the drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) properties of designed analogues, ensuring they possess favorable characteristics for therapeutic development.

Molecular Mechanism of Action and Cellular Target Identification Research

Elucidation of Molecular Interactions with Biological Macromolecules (e.g., DNA, Topoisomerase II)

Anthracyclines, the parent class of Sulfurmycinone, are well-documented to exert their therapeutic effects primarily through interactions with DNA and inhibition of topoisomerase II. mitoproteome.orgchem960.combidd.group This interaction leads to the formation of double-stranded DNA breaks, a critical event in their cytotoxic mechanism. mitoproteome.orgbidd.group Beyond direct DNA cleavage, anthracyclines also influence DNA and chromatin structure by promoting histone eviction from open chromosomal regions. mitoproteome.orgbidd.group Furthermore, the molecular mechanism of action of anthracyclines can involve DNA damage mediated by the generation of reactive oxygen species. chem960.com Studies have specifically investigated the interaction of anthracycline antibiotics with DNA and their subsequent effects on nucleic acid synthesis and binding to DNA.

Methodologies for Molecular Target Identification and Deconvolution

Chemical proteomics and affinity-based approaches are instrumental in identifying proteins that are directly relevant to a drug's action. Techniques such as protein affinity purification, including immunoprecipitation and affinity chromatography, are employed to accurately identify proteins that specifically interact with other biomolecules. Within this domain, compound-centric chemical proteomics and activity-based protein profiling represent two primary methods for discovering targets through the chemical modification of small molecule probes. Mass spectrometry-based structural proteomics, particularly quantitative Limited Proteolysis-Mass Spectrometry (LiP-MS), offers a comprehensive approach to map potential drug binding sites and estimate relative binding affinities across the entire proteome, thereby revealing both on-target and off-target binding events.

Gene expression profiling is a fundamental methodology in target identification, providing insights into changes in cellular transcription in response to compound exposure. This includes techniques such as bulk RNA-seq, single-cell RNA-seq, and single-nuclear RNA-seq. Transcriptomics, the study of the complete set of RNA transcripts, generates extensive data on gene expression, which facilitates the identification of targets in dysregulated disease states. Correlation analysis, such as comparing gene expression profiles induced by chemical compounds with those induced by shRNA (short hairpin RNA), can be utilized for target prediction. Advanced computational methods involving normalization and scoring procedures can uncover "deep correlations" between molecular signatures, enhancing target prediction accuracy by incorporating information from protein-protein interaction (PPI) networks and diverse experimental conditions. Furthermore, temporal transcriptome analysis can reveal the modulation of multiple cellular pathways and gene networks, providing dynamic insights into biological responses.

Phenotypic screening is a powerful drug discovery approach that focuses on identifying observable changes in cellular or organismal phenotypes caused by a compound, without requiring prior knowledge of its molecular target. This method allows for the discovery of novel drugs and provides insights into underlying cellular processes. Image-based phenotypic profiling, a high-throughput screening (HTS) strategy, quantifies morphological changes within cell populations to characterize the actions of small molecules. A significant advantage of phenotypic screening is its ability to uncover unexpected interactions or pathways that might be overlooked by traditional target-based approaches, especially when the precise disease mechanism is not fully understood. However, the large and complex datasets generated by phenotypic profiling can present challenges for lead optimization and the subsequent deconvolution of targets. To address these complexities, machine learning algorithms are increasingly being employed to improve the objectivity, processing throughput, accuracy, and prediction of a compound's mechanism of action.

Computational Approaches for Target Prediction and Ligand Binding Analysis

Computational approaches have become indispensable in drug discovery, offering efficient and cost-effective solutions for identifying and optimizing potential drug candidates. Computational target prediction is specifically utilized to identify the most probable targets for a novel ligand or to find targets similar to a protein under investigation. These methods encompass ligand-based, target-based, and hybrid strategies. Techniques such as molecular docking are routinely employed to model and understand the specific interactions between compounds and their predicted targets at an atomic level.

Machine learning (ML) and artificial intelligence (AI) play a pivotal role in analyzing vast datasets, predicting drug-target interactions, and enhancing drug design. Both supervised and unsupervised learning techniques facilitate the exploration of chemical space, target identification, and compound classification. Bioinformatics and data mining are crucial for analyzing large biological databases to enable target identification, drug discovery, and the development of personalized treatments. Furthermore, quantum mechanics-based techniques provide detailed insights into molecular structures, interactions, and reactions, which can significantly improve drug design and optimization. Novel computational methods, such as Siamese spectral-based graph convolutional networks, are being developed for computational target fishing by mining transcriptional data to predict targets based on compound-induced gene expression differences.

Table 1: Key Compounds and Their PubChem CIDs

Compound NamePubChem CID
This compound196522
Auramycinone196523
11-Hydroxythis compound (methyl (1R,2S,4S)-2,4,5,7,12-pentahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate)Not directly available for "11-Hydroxythis compound" as a distinct entry; listed as synonym for the complex name. bidd.group
Doxorubicin (B1662922)31703
Daunorubicin (B1662515)30344

Table 2: General Mechanisms of Anthracycline Action (Relevant to this compound)

Mechanism CategorySpecific ActionBiological OutcomeSupporting References
DNA Interaction Intercalation into DNADNA damage, disruption of replication and transcription mitoproteome.orgchem960.combidd.group
Enzyme Inhibition Inhibition of Topoisomerase IIFormation of double-stranded DNA breaks mitoproteome.orgchem960.combidd.group
Chromatin Modulation Histone eviction from open chromosomal regionsAlteration of chromatin structure mitoproteome.orgbidd.group
ROS Generation Production of reactive oxygen species (ROS)Oxidative stress, DNA damage chem960.com
Cellular Response Induction of apoptosis and cell cycle arrestCytotoxicity, anti-cancer effects mitoproteome.orgchem960.combidd.group

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques extensively utilized in drug discovery to elucidate the binding mechanisms of small molecules with their biological targets. Molecular docking aims to predict the preferred orientation of a ligand when bound to a protein or other macromolecule, thereby forming a stable complex. igem.wiki This method employs various sampling algorithms and scoring functions to identify potential binding modes and estimate binding affinities. igem.wiki

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complexes over time. frontiersin.orgdost.gov.ph These simulations analyze the movements and interactions of atoms and molecules, providing insights into the dynamic behavior of the complex and validating the results obtained from molecular docking. frontiersin.orgdost.gov.ph The application of these in silico approaches can significantly accelerate the drug discovery process by enabling the identification of novel compounds and predicting their interactions with targets, thereby reducing the need for extensive experimental validation. frontiersin.orgdost.gov.ph

While molecular docking and dynamics simulations are crucial for characterizing the molecular mechanisms of compounds within the anthracycline class, specific detailed research findings focusing solely on this compound and utilizing these computational methods for its molecular mechanism of action or cellular target identification were not identified in the current literature search. However, as an anthracyclinone, this compound's interactions with potential biological targets could theoretically be investigated using these established computational methodologies to predict its binding modes and assess the stability of its interactions.

Machine Learning Algorithms in Target Discovery

Machine learning (ML) and artificial intelligence (AI) algorithms have emerged as transformative tools in the field of drug discovery, particularly in the crucial initial stage of target identification and validation. ardigen.comamericaspg.com These advanced computational approaches leverage the power of integrated data to uncover patterns and insights that might be overlooked by conventional analysis methods. ardigen.comontoforce.com

ML algorithms can analyze vast and complex datasets, including gene expression profiles, protein-protein interaction networks, and multi-omic data, to predict potential biological targets and virtually screen for associated drug candidates. ardigen.comamericaspg.comontoforce.com By optimizing the signal-to-noise ratio in biological data, ML can help identify therapeutically relevant targets and rank them according to their relevance, thereby accelerating the identification of novel targets with strong disease links. ardigen.comaignostics.com Furthermore, these algorithms can aid in predicting the physical and chemical characteristics of identified candidates or even generate novel compounds. ontoforce.com The integration of ML with knowledge graphs can significantly enhance the drug discovery process by modeling relationships and understanding contextual information, leading to the discovery of hidden insights and accelerating therapeutic target discovery. ontoforce.com

Despite the widespread application of machine learning in modern drug discovery for identifying and prioritizing targets for various compounds, specific published research applying machine learning algorithms for target discovery directly related to this compound was not identified in the current literature search. Nevertheless, the general utility of ML in identifying targets for natural products, including compounds like anthracyclinones, underscores its potential for future investigations into this compound's biological activities and targets.

Advanced Analytical Methodologies in Sulfurmycinone Research

Advanced Spectroscopic Techniques for Structural Characterization (e.g., multidimensional NMR, high-resolution mass spectrometry)

Advanced spectroscopic techniques are indispensable for the definitive structural characterization of Sulfurmycinone. The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provides a powerful approach to confirm compound identity, elucidate unknown structures, and assess purity outsourcedpharma.com.

Multidimensional NMR Spectroscopy: Multidimensional NMR, including 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, TOCSY, HSQC, HMBC, NOESY), is crucial for determining the complete molecular architecture of this compound nih.govamericanpharmaceuticalreview.comscielo.org.co.

¹H NMR and ¹³C NMR: These provide initial insights into the number and types of protons and carbons present in the molecule, along with their chemical environments scielo.org.co.

2D Correlation Spectroscopy (COSY, TOCSY): These experiments reveal proton-proton scalar couplings, establishing connectivity between adjacent or spin-coupled protons, which helps in piecing together spin systems within the molecule nih.gov.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): HSQC correlates protons with their directly attached carbons, while HMBC reveals correlations over two or three bonds, providing crucial information for assigning quaternary carbons and establishing long-range connectivity across the molecular skeleton nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about spatial proximity between protons, aiding in the determination of stereochemistry and conformation nih.gov.

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly coupled with electrospray ionization (ESI-MS), offers precise mass measurements, enabling the determination of the exact elemental composition of this compound nih.gov.

Accurate Mass Determination: HRMS provides highly accurate mass-to-charge (m/z) values for the intact molecule, allowing for the calculation of its empirical formula (C₂₃H₂₀O₉ for this compound) nih.govnih.gov.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS provides structural information by breaking down the parent ion into characteristic fragments. Analyzing these fragmentation patterns helps in confirming substructures and identifying the presence of specific functional groups outsourcedpharma.comnih.gov. For instance, the presence of a sulfur atom can be revealed by high-resolution mass measurements of isotopologues nih.gov.

The combination of NMR and HRMS data allows for unambiguous structural assignment, even for complex natural products, by providing complementary information on connectivity, stereochemistry, and elemental composition outsourcedpharma.com.

Illustrative Spectroscopic Data for this compound

TechniqueParameterTypical Data ObtainedIllustrative Finding for this compound
¹H NMR Chemical Shift (ppm)Proton environmentsDistinct signals for aromatic, aliphatic, and hydroxyl protons.
Coupling Constant (Hz)Proton connectivitySpin systems indicating specific ring structures.
¹³C NMR Chemical Shift (ppm)Carbon environmentsSignals confirming the presence of carbonyls, aromatic carbons, and oxygenated carbons.
HSQC ¹H-¹³C CorrelationDirect C-H bondsAssignment of protons to their directly attached carbons.
HMBC Long-range ¹H-¹³C CorrelationConnectivity over 2-3 bondsConfirmation of quaternary carbons and inter-ring connections.
HRMS (ESI) Exact Mass (m/z)Elemental composition[M+H]⁺ at m/z 441.1185 (for C₂₃H₂₀O₉ + H⁺), confirming molecular formula.
Fragmentation PatternSubstructure identificationCharacteristic fragments indicating the presence of specific moieties within the tetracene core and side chains.

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for the isolation, purification, and quantitative analysis of this compound from complex matrices, such as microbial extracts or reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and purification of chemical compounds due to its precision and repeatability researchgate.net.

Isolation and Purification: Preparative HPLC can be used to isolate this compound from crude extracts, ensuring high purity for subsequent studies. Reversed-phase HPLC (RP-HPLC) is a commonly used mode, employing C18 columns for separating compounds based on their hydrophobicity researchgate.net.

Purity Assessment: Analytical HPLC with UV detection is routinely used to assess the purity of this compound samples and to identify any related impurities or degradants outsourcedpharma.comcreative-proteomics.com.

Quantitative Analysis: HPLC can be used for the quantitative determination of this compound by establishing calibration curves based on peak area responses of known concentrations chromatographyonline.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it a highly powerful tool for this compound analysis researchgate.netnebiolab.com.

Enhanced Sensitivity and Selectivity: LC-MS/MS offers superior sensitivity and selectivity compared to UV detection, allowing for lower quantitation limits and higher throughput analyses nebiolab.com. This is particularly beneficial for detecting this compound in complex biological samples where it may be present at low concentrations.

Identification and Quantification: LC-MS enables the identification of this compound based on its characteristic retention time and mass-to-charge ratio, along with its fragmentation pattern in MS/MS mode researchgate.netnebiolab.com. It is widely applied in bioanalysis for pharmacokinetic studies and for identifying constituents in pharmacognosy researchgate.net.

Impurity Profiling: LC-MS is invaluable for identifying and quantifying process-related impurities or degradants of this compound, ensuring product quality outsourcedpharma.com.

Illustrative Chromatographic Data for this compound

MethodParameterTypical ApplicationIllustrative Finding for this compound
HPLC Retention TimePurity assessment, quantificationConsistent retention time (e.g., 15.2 min) indicating compound identity and purity > 98%.
Peak AreaQuantitative analysisLinear response over a concentration range (e.g., 0.005 mM to 1 mM) for quantification. chromatographyonline.com
LC-MS Retention Time (min)Compound identificationSpecific retention time (e.g., 14.8 min) for this compound.
m/z (precursor ion)Identification, quantificationDetection of [M+H]⁺ at m/z 441.1.
m/z (product ions)Structural confirmationCharacteristic fragmentation ions (e.g., m/z 397.1, 353.1) for structural confirmation.
Limit of Detection (LOD)SensitivityLOD of 0.5 ng/mL, demonstrating high sensitivity.

Metabolomics-Based Approaches for Chemical Profiling of Producer Organisms

Comprehensive Metabolite Detection: Mass spectrometry-based metabolomics, often utilizing LC-MS or GC-MS platforms, allows for the comprehensive detection of a wide range of metabolites, providing access to the chemical profile of biological samples nih.govembopress.orge-enm.org. This is crucial for identifying this compound within the complex mixture of compounds produced by its source organism.

Chemical Profiling: By analyzing samples from microbial isolated cultures or microbiomes, metabolomics can reveal the entire spectrum of metabolites, including this compound and its potential precursors or derivatives nih.gov. This approach helps in understanding the metabolic networks and biochemical constituents of the producing organism researchgate.net.

Bioinformatics and Data Analysis: The analysis of metabolomics data, which often involves thousands of mass spectra, is facilitated by bioinformatic tools and software packages (e.g., XCMS, MZmine) nih.govembopress.orge-enm.orgresearchgate.net. These tools assist in metabolite annotation, statistical analysis (e.g., PCA, PLS-DA), and the identification of significant metabolic changes researchgate.net.

Discovery of Related Compounds: Metabolomics can lead to the discovery of novel analogs or related compounds of this compound by identifying structurally similar metabolites within the same biological extract embopress.org. This data-driven approach avoids speculative identifications and strengthens data integrity embopress.org.

Illustrative Metabolomics Data for this compound Producer Organism

PlatformMetabolite TypeTypical FindingsIllustrative Finding for this compound Producer
LC-MS Polar & Non-polar metabolitesIdentification and relative quantification of hundreds to thousands of metabolites.Detection of this compound as a major secondary metabolite; identification of potential biosynthetic intermediates.
GC-MS Volatile & Semi-volatile metabolitesIdentification of small, volatile compounds.Detection of fatty acids or small organic acids involved in primary metabolism.
Data Analysis Differential metabolite expressionIdentification of metabolites whose levels change under different conditions.Upregulation of this compound production under specific culture conditions, correlated with increased levels of certain precursors.

Bioanalytical Assays for Mechanistic and Binding Investigations

Bioanalytical assays are essential for understanding the biological activity, mechanism of action, and binding characteristics of this compound. These assays quantitatively determine the levels of the compound in biological matrices and investigate its interactions with biological targets fda.gov.

Mechanistic Investigations: Bioanalytical assays can be designed to explore how this compound exerts its effects at a molecular level. This might involve enzyme inhibition assays, receptor binding assays, or cell-based assays to measure specific cellular responses. For example, if this compound is hypothesized to inhibit a particular enzyme, an enzyme activity assay can quantify its inhibitory potency.

Binding Investigations: Assays such as Ligand Binding Assays (LBAs) or Surface Plasmon Resonance (SPR) can be used to characterize the binding affinity and kinetics of this compound to its target proteins or other biomolecules bioanalysis-zone.com. LBAs are particularly relevant for quantitatively determining the levels of therapeutic proteins and biomarkers in biological matrices fda.gov.

Quantitative Determination in Biological Matrices: Bioanalytical methods are developed and validated to accurately quantify this compound in various biological samples (e.g., cell lysates, tissue extracts), which is critical for understanding its cellular uptake, distribution, and metabolism. Method development involves optimizing parameters such as reference standards, calibration curves, and quality control samples fda.gov.

Illustrative Bioanalytical Assay Data for this compound

Assay TypeTarget/MechanismMeasured ParameterIllustrative Finding for this compound
Enzyme Inhibition Assay Specific enzyme (e.g., Kinase X)IC₅₀ value (concentration for 50% inhibition)This compound inhibits Kinase X with an IC₅₀ of 1.2 µM.
Ligand Binding Assay Receptor YKd value (dissociation constant)This compound binds to Receptor Y with a Kd of 50 nM.
Cellular Uptake Assay Cellular accumulationIntracellular concentrationThis compound accumulates in target cells to 10 µM after 4 hours.

Future Directions and Emerging Research Perspectives

Discovery of Novel Biosynthetic Pathways and Enzymes Related to Sulfurmycinone

The biosynthesis of anthracyclinones, including this compound, typically involves polyketide synthase (PKS) pathways. These pathways are characterized by the iterative condensation of starter and extender units, followed by various cyclization, reduction, and modification steps catalyzed by specific enzymes acs.orgnih.gov. While canonical anthracycline biosynthetic pathways (e.g., nogalamycin, aclacinomycin, and daunorubicin) have been studied in detail, there remains significant potential for discovering novel pathways and enzymes involved in this compound production acs.org.

Future research will likely focus on:

Genomic Mining and Metagenomics: Exploring the genomes of known and uncultured microorganisms, particularly actinomycetes, which are prolific producers of anthracyclines, to identify new gene clusters encoding this compound biosynthetic enzymes or closely related pathways. This can lead to the discovery of novel enzymes with unique catalytic activities or substrate specificities nih.govresearchgate.net.

Enzyme Promiscuity and Evolution: Investigating the promiscuous activities of known enzymes and how they might contribute to alternative or "underground" biosynthetic routes for this compound or its precursors. Understanding enzyme evolution can also guide the engineering of enzymes for desired modifications, as seen in studies exploring novel 2-ketobutyrate biosynthesis pathways from promiscuous enzyme activities elifesciences.org.

Combinatorial Biosynthesis and Metabolic Engineering: Utilizing genetic tools and metabolic engineering platforms, such as BioBricks, to "mix and match" PKS components and tailoring enzymes from different anthracycline pathways. This approach aims to generate new this compound derivatives or optimize the production of existing ones by reconstituting non-native aromatic polyketide synthases acs.orgnih.gov. For instance, studies have shown that focusing on enzymes from evolutionarily related pathways can lead to improved substrate turnover and the production of novel polyketides, such as defucogilvocarcin M and steffimycinone acs.orgnih.gov.

Development of Innovative Synthetic and Chemoenzymatic Strategies for Complex Analogues

The synthesis of complex natural products like this compound and its analogues presents significant challenges for traditional chemical synthesis due to their intricate stereochemistry and multiple functional groups. Innovative synthetic and chemoenzymatic strategies are crucial for expanding the chemical space around this compound and generating diverse analogues for biological evaluation.

Key areas of development include:

Chemoenzymatic Synthesis: Combining the precision and selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach can overcome limitations of purely chemical routes, particularly for achieving high stereoselectivity and efficiency in complex transformations rug.nldigitellinc.comchemrxiv.orgescholarship.orgnih.gov. Examples include the one-pot sequential chemoenzymatic conversion of amides into enantiomerically enriched alcohols and the gram-scale synthesis of cinacalcet (B1662232) analogues rug.nl. Furthermore, chemoenzymatic platforms have been developed for nucleoside analogues, enabling biocatalytic nucleobase diversification from 4'-thiouridine digitellinc.com.

Late-Stage Functionalization: Developing methods for late-stage modification of this compound or its advanced intermediates. This allows for rapid diversification of the core structure without re-synthesizing the entire molecule, as demonstrated in the concise synthesis of fostriecin (B16959) and its analogues through late-stage chemoenzymatic installation of key pharmacophores chemrxiv.org.

Biocatalyst Discovery and Engineering: Identifying and engineering novel biocatalysts (enzymes) that can perform specific, challenging reactions relevant to this compound synthesis, such as regioselective oxidations, reductions, or glycosylations. Protein engineering can optimize enzyme activity, stability, and substrate scope, as exemplified by the optimization of a ketoreductase for the chemoenzymatic synthesis of ipatasertib (B1662790) rug.nl.

Cascade Reactions: Designing artificial cascade processes that mimic the metabolism of living organisms by combining multiple enzymes in a single reaction vessel. This can lead to the efficient production of complex molecules without the need for isolating intermediates, overcoming unfavorable thermodynamics rug.nl.

Advanced Computational Modeling for Structure-Function Prediction and Optimization

Computational modeling plays an increasingly vital role in understanding the structure-function relationships of chemical compounds and guiding the design of new molecules. For this compound, advanced computational approaches can accelerate the discovery and optimization of novel analogues.

Future directions in this area include:

Molecular Docking and Dynamics: Utilizing molecular docking simulations to predict the binding affinity and orientation of this compound and its analogues to target macromolecules (e.g., DNA, proteins) nih.gov. Molecular dynamics simulations can provide insights into the conformational flexibility and dynamic interactions of the compound within biological environments.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: Developing predictive models that correlate the chemical structure of this compound analogues with their biological activities. Machine learning algorithms, including random forests, support vector machines, and neural networks, can be trained on experimental data to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts hilarispublisher.combiorxiv.org.

De Novo Design: Employing computational algorithms to design novel this compound-like molecules with desired properties from scratch, based on specific structural constraints or target interactions.

Protein Language Models (pLMs): Leveraging advancements in artificial intelligence, particularly large language models adapted for proteins, to predict protein structures, functions, and design new enzymes relevant to this compound biosynthesis or modification biorxiv.orgarxiv.orgnih.gov. These models can grasp foundational knowledge of proteins and generalize across a wide range of protein modeling tasks, promoting progress in protein structure prediction, function prediction, and protein design studies arxiv.org.

Elucidation of Undiscovered Biological Activities and Associated Molecular Mechanisms

This compound is known as an anthracycline antibiotic, implying antimicrobial and potentially anticancer activities acs.orgnih.govresearchgate.net. However, the full spectrum of its biological activities and the precise molecular mechanisms underlying these effects may not be entirely understood.

Future research will aim to:

Broad-Spectrum Screening: Systematically screen this compound and its analogues against a wider range of biological targets, including various microbial pathogens (bacteria, fungi, viruses), cancer cell lines, and other disease models, to identify novel bioactivities beyond its established antibiotic properties nih.govresearchgate.net. Studies have already shown that certain Streptomyces species producing anthracyclines exhibit broad-spectrum antimicrobial and potent cytotoxicity against cancer cell lines like MCF-7 and HepG2 nih.govresearchgate.net.

Mechanism of Action Studies: Employ advanced biochemical and cell biology techniques to elucidate the detailed molecular mechanisms by which this compound exerts its effects. This includes identifying specific protein targets, DNA/RNA interactions, and downstream signaling pathways. For anthracyclines, mechanisms often involve DNA damage mediated by topoisomerase II or by reactive oxygen species researchgate.net.

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify and validate the direct molecular targets of this compound within cells.

Phenotypic Screening: Conducting high-throughput phenotypic screens to uncover unexpected biological effects that may not be predicted by target-based approaches.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Biology

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, epigenomics) offers a holistic and comprehensive understanding of how this compound interacts with biological systems. This systems-level approach can reveal complex regulatory networks and provide deeper insights into its mechanism of action and potential applications.

Key aspects of multi-omics integration include:

Systems Biology Approaches: Applying systems biology frameworks to analyze changes in gene expression, protein abundance, and metabolite profiles in response to this compound treatment frontiersin.orgnih.govresearchgate.net. This can reveal global cellular responses and adaptive mechanisms.

Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks, gene regulatory networks) to identify key nodes and pathways affected by this compound.

Data Fusion Techniques: Developing and applying advanced computational methods for integrating diverse omics datasets, addressing challenges related to data heterogeneity, volume, and varying data formats hilarispublisher.comfrontiersin.orgnih.gov. This includes statistical modeling (e.g., PCA, ICA), machine learning algorithms (e.g., random forests, neural networks), and network analysis hilarispublisher.com.

Biomarker Discovery: Identifying omics-based biomarkers that can predict the efficacy or response to this compound, which could be crucial for personalized medicine approaches.

Microbiome Studies: Investigating the impact of this compound on microbial communities, particularly in the context of antibiotic activity, and how the microbiome might influence its metabolism or efficacy. Proper integration of multi-omics approaches has allowed deeper insights into disease etiology, such as unveiling the myriad ways in which the microbiome may play a part in mitigating or enhancing disease risk nih.gov.

Q & A

Q. What experimental design strategies are critical for synthesizing and characterizing Sulfurmycinone in a reproducible manner?

Methodological Answer:

  • Synthesis Protocols : Follow literature-derived procedures for sulfur-containing macrolide synthesis, ensuring stoichiometric control of reactants (e.g., sulfur donors, precursor molecules) and reaction conditions (temperature, pH, catalysts) .
  • Characterization : Use a combination of spectroscopic techniques (NMR for structural elucidation, HPLC for purity ≥95%, mass spectrometry for molecular weight confirmation) and crystallography for stereochemical validation .
  • Reproducibility : Document batch-specific variations (e.g., solvent purity, reaction time) and include raw spectral data in supplementary materials for peer validation .

Q. How can researchers establish the baseline bioactivity of this compound against Gram-positive pathogens?

Methodological Answer:

  • In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests using standardized CLSI guidelines, including control strains (e.g., Staphylococcus aureus ATCC 25923) and triplicate measurements to account for biological variability .
  • Data Reporting : Tabulate results with clear distinctions between bacteriostatic vs. bactericidal effects (e.g., MBC/MIC ratios) and include growth curve data under varying pH/temperature conditions .
  • Limitations : Address potential confounding factors, such as solvent interference (e.g., DMSO cytotoxicity) or nutrient media composition .

Q. What criteria should guide the selection of analytical techniques for assessing this compound stability in different matrices?

Methodological Answer:

  • Stability-Indicating Methods : Prioritize HPLC-UV or LC-MS to monitor degradation products under stress conditions (heat, light, oxidation). Validate methods per ICH Q2(R1) guidelines for specificity, linearity, and precision .
  • Matrix Considerations : Compare stability in plasma vs. buffer systems to evaluate protein-binding effects. Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

Q. How should researchers navigate conflicting literature reports on this compound’s mechanism of action?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis of existing studies, categorizing discrepancies by experimental models (e.g., bacterial vs. mammalian cells) or assay endpoints (e.g., membrane permeability vs. ribosomal inhibition) .
  • Hypothesis Testing : Design knock-out/down experiments (e.g., CRISPR-Cas9 in target pathogens) to isolate this compound’s primary molecular targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across independent studies?

Methodological Answer:

  • Contradiction Analysis Framework :

    Step Action Example
    1. Identify VariablesCompare strain genotypes, culture media, and assay durationsMIC variations due to cation-adjusted vs. non-adjusted Mueller-Hinton broth
    2. Statistical ReconciliationApply ANOVA or Bayesian meta-analysis to quantify inter-study varianceAddress outliers in dose-response curves via Grubbs’ test
    3. Mechanistic ValidationUse transcriptomics/proteomics to confirm target engagement consistencyDiscrepant ribosomal vs. membrane targets resolved via RNA-seq
    • Reference: Contradiction resolution requires distinguishing principal vs. secondary factors influencing bioactivity .

Q. What advanced methodologies are recommended for studying this compound resistance mechanisms in evolving bacterial populations?

Methodological Answer:

  • Experimental Evolution : Serial passage isolates under sub-MIC this compound exposure for 30+ generations. Monitor resistance via whole-genome sequencing (WGS) to identify SNPs/indels .
  • Functional Genomics : Use transposon mutagenesis libraries to map resistance-conferring genes. Cross-validate with metabolomics to assess metabolic bypass pathways .
  • Clinical Relevance : Compare lab-evolved vs. clinical isolates to prioritize resistance mutations with epidemiological significance .

Q. How can computational models enhance the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) properties?

Methodological Answer:

  • In Silico Tools : Employ molecular docking (AutoDock Vina) to predict binding affinities to ribosomal L3/L22 proteins. Validate with MD simulations (GROMACS) for conformational stability .
  • PK-PD Modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate in vitro MIC data with in vivo efficacy thresholds in animal models .

Q. What strategies optimize the detection of this compound synergies with other antimicrobial agents?

Methodological Answer:

  • Checkerboard Assay Design : Test fractional inhibitory concentration indices (FICI) against ESKAPE pathogens. Include time-kill curves to differentiate additive vs. synergistic effects .
  • Mechanistic Insight : Pair this compound with β-lactams or efflux pump inhibitors. Use fluorescence microscopy to visualize enhanced membrane disruption .

Data Presentation and Validation Guidelines

  • Tables :

    Characterization Parameter Technique Acceptance Criteria
    PurityHPLC-UV≥95% peak area
    Structural Identity¹H/¹³C NMRδ values ±0.1 ppm vs. literature
    Thermal StabilityTGA-DSCDegradation onset >150°C
  • Supplementary Materials : Archive raw NMR spectra, crystallographic data (CIF files), and strain-specific MIC datasets in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.